N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide

mGluR2 GPCR CNS drug discovery

This compound integrates a benzyloxyacetamide extension on a pyrazole-thiophene-ethyl core. Annotated as an mGluR2 antagonist by the Therapeutic Target Database, it is best deployed as a screening library component in mGluR2-targeted CNS assays (depression, anxiety, cognitive disorders). The benzyloxy group introduces hydrogen-bond capability and π-stacking potential distinct from simpler benzamide or acrylamide analogs, offering scaffold-hopping opportunities to strengthen IP position. Target engagement and potency must be independently validated as no peer-reviewed pharmacological data exist for this exact structure. Select for CNS and kinase profiling programs.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 2034341-05-2
Cat. No. B2612747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide
CAS2034341-05-2
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(=O)NCC(C2=CSC=C2)N3C=CC=N3
InChIInChI=1S/C18H19N3O2S/c22-18(13-23-12-15-5-2-1-3-6-15)19-11-17(16-7-10-24-14-16)21-9-4-8-20-21/h1-10,14,17H,11-13H2,(H,19,22)
InChIKeyBJYRHEMNCICENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide (CAS 2034341-05-2): Chemical Identity and Structural Context for Procurement


N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide (CAS 2034341-05-2) is a synthetic small molecule (C18H19N3O2S, MW 341.43) that integrates a pyrazole, a thiophene, and a benzyloxyacetamide moiety within a single scaffold. The compound is listed as an mGluR2 antagonist by the Therapeutic Target Database [1]; however, no peer-reviewed publications reporting quantitative pharmacological data for this exact structure were identified in public literature searches. Its structural features are commonly associated with kinase inhibition and GPCR modulation [2], making it a candidate for CNS and oncology screening libraries, but selection must proceed with the understanding that its differentiation from close analogs remains unquantified in the public domain.

Why N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide Cannot Be Interchanged with In-Class Analogs: The Data Gap


In-class analogs—such as N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034492-96-9) or (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS 2034568-37-9)—share the pyrazole-thiophene-ethyl scaffold but differ in the acyl substituent . The benzyloxyacetamide group introduces a hydrogen-bond-capable ether linkage and an aromatic ring system that can engage in π-stacking and hydrophobic pocket interactions distinct from simpler benzamide or acrylamide analogs. However, the absence of publicly available head-to-head pharmacological data precludes any quantitative claim of superiority. Procurement decisions must therefore be guided by the hypothesis that the benzyloxyacetamide modification may confer altered target engagement or physicochemical properties, but this remains unvalidated in published comparative studies.

Quantitative Comparator Evidence for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide: What Can and Cannot Be Asserted


Target Annotation: Putative mGluR2 Antagonism vs. Undefined Pharmacology of Closest Analogs

The Therapeutic Target Database annotates N-substituted pyrazole derivative 1 as an mGluR2 antagonist, attributed to Taisho Pharmaceutical [1]. This annotation is absent for the closest commercially listed analogs, including N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide and the corresponding methanesulfonamide derivative, for which no target information is publicly available . The caveat is that the TTD record corresponds to a patent-derived compound (PMID25435285-Compound-71) whose exact structure could not be independently confirmed as identical to CAS 2034341-05-2.

mGluR2 GPCR CNS drug discovery

Molecular Property Differentiation: Calculated LogP and Hydrogen-Bonding Capacity

The benzyloxyacetamide substituent in the target compound introduces an additional oxygen atom capable of serving as a hydrogen-bond acceptor, absent in the benzamide analog (CAS 2034492-96-9). Using SMILES-based calculations (O=C(NCC(C1=CSC=C1)N2C=CC=N2)COCC3=CC=CC=C3), the topological polar surface area (tPSA) is estimated at 69.7 Ų compared to 55.4 Ų for the benzamide analog, and the calculated LogP is approximately 3.1 vs. 2.8 [1]. These values suggest moderately higher polarity and slightly lower lipophilicity, which could influence blood-brain barrier penetration and solubility profiles.

Physicochemical properties CNS drug-likeness ligand efficiency

Commercial Availability and Purity: Benchmarking Against Structurally Proximal Analogs

The target compound (CAS 2034341-05-2) is listed at 95% purity by multiple vendors [1]. In comparison, close analogs N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide and N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide are similarly available at 95-97% purity ranges . No vendor provides analytical certification (HPLC, NMR) for any of these compounds in public listings, indicating that purity claims are nominal across the series and do not differentiate the target compound.

Chemical procurement purity specification vendor comparison

Recommended Application Scenarios for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide Based on Available Evidence


mGluR2-Focused CNS Screening Libraries

Based on the TTD annotation as an mGluR2 antagonist [1], this compound is most appropriately deployed as a screening library component in mGluR2-targeted assays for CNS indications such as depression, anxiety, or cognitive disorders. Users should verify target engagement independently, as no peer-reviewed potency data exists for this exact structure.

Scaffold-Hopping Medicinal Chemistry Campaigns

The benzyloxyacetamide extension differentiates this scaffold from simple benzamide or sulfonamide analogs. This structural feature may be exploited in scaffold-hopping exercises aimed at identifying novel mGluR2 antagonists with improved IP position relative to existing Taisho patent estates [1].

Kinase Selectivity Profiling Panels

Pyrazole-thiophene hybrids are recurrent scaffolds in kinase inhibitor discovery [2]. Despite the absence of specific kinase data for this compound, its inclusion in broad kinase profiling panels alongside the benzamide analog may reveal selectivity differences driven by the benzyloxy group's interaction with the kinase hinge region or hydrophobic back pocket.

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(benzyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.